molecular formula C13H21NO4S B13185317 tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Katalognummer: B13185317
Molekulargewicht: 287.38 g/mol
InChI-Schlüssel: NQHFKDKNVIIYQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methanesulfonylethenyl group, and a tetrahydropyridine ring

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonylethenyl group to a methanesulfonyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methanesulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate include:

Uniqueness

Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C13H21NO4S

Molekulargewicht

287.38 g/mol

IUPAC-Name

tert-butyl 4-(1-methylsulfonylethenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H21NO4S/c1-10(19(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h6H,1,7-9H2,2-5H3

InChI-Schlüssel

NQHFKDKNVIIYQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C(=C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.